molecular formula C19H18N2O3 B11140134 N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11140134
M. Wt: 322.4 g/mol
InChI Key: PPTHXYAUQZBZCM-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group attached to the benzamide nitrogen and a pyrrole ring at the para position of the benzoyl moiety. The pyrrole ring, a five-membered aromatic heterocycle, may contribute to π-π stacking or hydrogen-bonding interactions in therapeutic applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-23-16-9-10-17(18(13-16)24-2)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,1-2H3,(H,20,22)

InChI Key

PPTHXYAUQZBZCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of the Pyrrole Group: The 1H-pyrrol-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate benzamide with pyrrole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the pyrrole group.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

The following analysis compares N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, biological activities, and synthetic methodologies.

Substituent Effects and Electronic Properties
Compound Name Substituents on Benzamide Nitrogen Aryl/heterocyclic Group Key Electronic Features
This compound 2,4-dimethoxyphenyl (electron-donating) Pyrrole (neutral aromatic) Enhanced solubility due to methoxy groups; moderate polarity
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide () 2,4-dichlorophenyl (electron-withdrawing) Dichlorophenyl High lipophilicity; potential for halogen bonding
4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide () 3-chloro-4-fluorophenyl (electron-withdrawing) Imidazole (basic heterocycle) Increased basicity from imidazole; improved target engagement
N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Piperazine-ethoxyethyl chain Thiophene (electron-rich) Flexible linker for receptor binding; thiophene enhances π-interactions

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce binding affinity to hydrophobic targets compared to halogenated analogs ().

Key Observations :

  • Halogenated benzamides () exhibit stronger antiparasitic activity, likely due to enhanced membrane penetration and target binding .
  • Imidazole-substituted analogs () outperform pyrrole-containing compounds in antimicrobial activity, attributed to imidazole’s basicity and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s synthesis likely parallels ’s amide coupling strategies, though yields depend on substituent reactivity.
  • Low yields in complex derivatives (e.g., : 28%) highlight challenges in multi-step syntheses .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzamide core with a 2,4-dimethoxyphenyl group and a pyrrole moiety, which contribute to its unique chemical properties and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : This can be achieved by reacting an appropriate acylating agent with 4-aminobenzoic acid.
  • Introduction of the Pyrrole Ring : The pyrrole moiety is introduced through condensation reactions with suitable pyrrole derivatives.
  • Purification Techniques : Techniques such as chromatography or recrystallization are often employed to optimize yield and purity.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit key kinases involved in cell proliferation and survival pathways.

Cell Line IC50 Value (µM) Mechanism of Action
MV4-11 (Leukemia)10Induction of apoptosis via caspase activation
K562 (Leukemia)12Inhibition of JNK signaling pathway
MCF-7 (Breast Cancer)8Modulation of cell cycle regulators

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in inflammatory responses and cancer progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways by inducing poly(ADP-ribose) polymerase (PARP) cleavage and activating caspases .

Case Studies

In a study examining the structure-activity relationship (SAR) of related compounds, it was found that increasing the bulkiness at the 4-position on the benzamide core reduced antiproliferative activity. This suggests that specific structural configurations are crucial for maintaining biological efficacy .

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